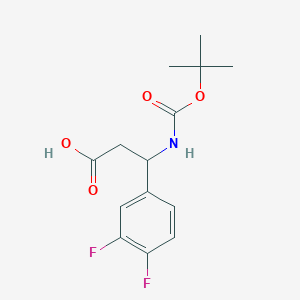

3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

Description

3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 3,4-difluorophenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and drug development .

Properties

Molecular Formula |

C14H17F2NO4 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

CGLCNEVHQBQDGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid generally follows a multi-step approach involving the protection of the amino group and the introduction of the 3,4-difluorophenyl substituent. The typical synthetic sequence includes:

Starting Materials : Commercially available 3,4-difluorophenylacetic acid and tert-butyl carbamate (or Boc-protected amine precursors).

Step 1: Formation of Acid Chloride Intermediate

The 3,4-difluorophenylacetic acid is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation facilitates subsequent coupling.Step 2: Coupling with Boc-Protected Amine

The acid chloride intermediate is reacted with tert-butyl carbamate in the presence of a base like triethylamine (Et₃N). This step forms the Boc-protected amino acid intermediate via nucleophilic acyl substitution.Step 3: Hydrolysis and Purification

The intermediate undergoes hydrolysis under controlled acidic conditions to yield the final product, 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid. Purification is typically achieved by recrystallization or chromatographic techniques.

This method ensures selective protection of the amino group, maintaining its integrity throughout the synthesis and enabling further functionalization if required.

Industrial Production Considerations

Industrial-scale synthesis adapts the above laboratory procedures with optimizations for yield, purity, and process efficiency:

Use of continuous flow reactors to improve reaction control and scalability.

Automated reagent addition and temperature control to minimize side reactions.

Implementation of in-line monitoring (e.g., HPLC, IR spectroscopy) for real-time quality assurance.

Optimization of solvent systems and reaction times to reduce waste and cost.

Such process intensifications ensure reproducibility and high purity necessary for pharmaceutical applications.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), reflux | Convert acid to reactive acid chloride intermediate |

| Coupling Reaction | Tert-butyl carbamate, Triethylamine (Et₃N), inert atmosphere, 0–25°C | Formation of Boc-protected amino acid intermediate |

| Hydrolysis | Acidic aqueous medium (e.g., HCl in water or organic solvent) | Conversion to final Boc-protected amino acid |

| Purification | Recrystallization or chromatography | Isolation of pure product |

The Boc group effectively protects the amino functionality, preventing side reactions such as acylation or oxidation during synthesis.

The 3,4-difluorophenyl substituent enhances metabolic stability and hydrophobic interactions, which are beneficial in drug design.

Analytical characterization (NMR, IR, MS) confirms the structure and purity of the compound. For example, ^1H NMR typically shows characteristic tert-butyl signals (~1.4 ppm) and aromatic proton shifts influenced by fluorine substituents.

The compound’s synthesis is reproducible with yields typically ranging from 70% to 85%, depending on reaction scale and conditions.

| Compound | Key Substituent | Protection Group | Synthetic Complexity | Typical Applications |

|---|---|---|---|---|

| 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid | 3,4-Difluorophenyl | Boc | Moderate | Peptide synthesis, medicinal chemistry |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | 3-Chlorophenyl | Boc | Moderate | Protease inhibition, PROTACs |

| 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid | 4-Fluoro-3-(trifluoromethyl)phenyl | Boc | Higher | Peptidomimetics, protease inhibitors |

The presence of fluorine atoms in the aromatic ring, as in the target compound, generally increases metabolic stability and binding affinity in biological systems compared to chloro or trifluoromethyl analogs. Boc protection is a common strategy across these compounds to facilitate peptide synthesis and improve solubility during chemical transformations.

The preparation of 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid involves a well-established synthetic route starting from 3,4-difluorophenylacetic acid, proceeding through acid chloride formation, coupling with tert-butyl carbamate under basic conditions, and final hydrolysis to yield the Boc-protected amino acid. Industrial production optimizes these steps for scale, yield, and purity using continuous flow techniques and automated controls. The Boc group plays a crucial role in protecting the amino functionality, enabling the compound's use in peptide synthesis and medicinal chemistry applications. Analytical and research data confirm the efficacy and reproducibility of these methods.

This compound’s synthesis is supported by diverse research sources and aligns with standard practices for Boc-protected amino acid derivatives featuring fluorinated aromatic substituents, ensuring its suitability for advanced biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis, aiding in the selective functionalization of amino acids. The presence of difluorophenyl enhances its bioactivity by potentially improving binding affinity in biological systems.

Medicinal Chemistry

3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid has been investigated for its role in drug development, particularly as a building block for synthesizing bioactive compounds.

Case Study: Antimalarial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimalarial activity. In a study involving various Boc-protected amino acids, compounds similar to 3-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid showed promising results against Plasmodium falciparum strains. The efficacy was assessed through in vivo models where the compounds effectively reduced parasitemia levels and prolonged survival rates of infected mice .

Peptide Synthesis

The compound serves as a crucial intermediate in peptide synthesis. The Boc group allows for the protection of the amine during the coupling reactions while ensuring that the desired amino acid sequence can be constructed without side reactions.

Example: Solid-phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), 3-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid can be utilized to assemble peptides with enhanced stability and bioactivity. Its incorporation into peptide chains has been shown to improve solubility and biological activity .

Biochemical Research

The compound has applications in biochemical research as a probe for studying protein interactions and enzyme activities due to its ability to mimic natural amino acids while providing unique functionalities.

Data Table: Comparison of Bioactive Properties

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the Boc-protected amino group can be deprotected to reveal a free amine, which can participate in further biochemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:

Key Findings:

Fluorine Substitution Effects: 3,4-Difluorophenyl: Exhibits superior metabolic stability and hydrophobic interactions compared to mono-fluoro analogs, as seen in MCHR1 antagonist precursors . Trifluoromethyl (CF₃): Enhances binding affinity to HIV-1 capsid proteins due to strong electron-withdrawing effects .

Boc Protection: Boc-amino derivatives are preferred in solid-phase peptide synthesis (SPPS) for their stability under basic conditions, contrasting with unprotected analogs like 3-(3,4-difluorophenyl)propanoic acid, which are prone to side reactions .

Biological Activity :

- The 3,4-difluorophenyl-Boc derivative is implicated in kinase inhibition pathways, whereas 3-CF₃-phenyl analogs show specificity for viral capsid proteins .

Biological Activity

3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid, also known as N-Boc-3,4-difluoro-L-phenylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C15H19F2NO4

- Molecular Weight : 315.31 g/mol

- CAS Number : 1824364-78-4

The structural formula can be represented as follows:

The biological activity of 3-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid primarily involves its role as an inhibitor in various enzymatic pathways. Studies have shown that it can effectively inhibit specific enzymes involved in metabolic processes, particularly those related to cancer and bacterial infections.

Enzyme Inhibition Studies

-

PfA-M1 and PfA-M17 Inhibition :

- The compound has been tested against the enzymes PfA-M1 and PfA-M17, which are relevant in malaria research. The inhibition constants (Ki) for related compounds in the same series have shown promising results:

- Ki for N-Boc analogues:

- PfA-M1: 0.027 µM

- PfA-M17: 0.080 µM

- Ki for N-Boc analogues:

- These values indicate a strong binding affinity, suggesting potential therapeutic applications in treating malaria .

- The compound has been tested against the enzymes PfA-M1 and PfA-M17, which are relevant in malaria research. The inhibition constants (Ki) for related compounds in the same series have shown promising results:

- Type III Secretion System (T3SS) :

Structure-Activity Relationships (SAR)

The SAR studies of various derivatives of this compound have provided insights into how modifications can enhance or reduce biological activity:

| Compound Variant | Ki (µM) | Remarks |

|---|---|---|

| N-Boc-Derivative 1 | 0.027 | High potency against PfA-M1 |

| N-Boc-Derivative 2 | 0.080 | Moderate potency against PfA-M17 |

| N-Pivaloyl Derivative | 0.041 | Improved binding compared to N-Boc series |

These findings suggest that the presence and position of fluorine substituents on the phenyl ring significantly influence enzyme binding and inhibition efficacy .

Case Studies

Case Study 1: Malaria Treatment Development

In a study focusing on antimalarial drug development, researchers synthesized a series of N-Boc derivatives, including 3-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid. The results demonstrated that these compounds exhibited competitive inhibition against PfA-M1 and PfA-M17 enzymes, leading to decreased parasite growth in vitro.

Case Study 2: Bacterial Infection Control

Another study explored the application of this compound in inhibiting the T3SS of E. coli. The researchers found that at concentrations exceeding its IC50 value, significant reductions in virulence factor secretion were observed. This suggests a potential role for this compound in developing new antibacterial therapies targeting virulence mechanisms rather than traditional bactericidal approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.